N-(3-Morpholinopropyl)butan-1-amine oxalic acid
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Overview
Description
N-(3-Morpholinopropyl)butan-1-amine oxalic acid is an organic compound with the chemical formula C11H24N2O5. It is a white crystalline powder that is soluble in water and commonly used in scientific experiments. This compound is known for its unique structure, which includes a morpholine ring, a butyl chain, and an oxalic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholinopropyl)butan-1-amine oxalic acid typically involves the reaction of N-(3-Morpholinopropyl)butan-1-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N-(3-Morpholinopropyl)butan-1-amine: This intermediate is synthesized by reacting 3-chloropropylamine with morpholine under basic conditions.
Formation of the oxalic acid salt: The intermediate N-(3-Morpholinopropyl)butan-1-amine is then reacted with oxalic acid in an aqueous solution to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Morpholinopropyl)butan-1-amine oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-Morpholinopropyl)butan-1-amine oxalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Morpholinopropyl)butan-1-amine oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on enzymes, thereby affecting their activity. The morpholine ring and butyl chain play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Morpholinopropyl)butan-1-amine: Lacks the oxalic acid moiety but shares the morpholine and butyl chain structure.
N-(3-Morpholinopropyl)ethan-1-amine: Similar structure but with a shorter ethyl chain instead of a butyl chain.
N-(3-Morpholinopropyl)propan-1-amine: Similar structure but with a propyl chain instead of a butyl chain.
Uniqueness
N-(3-Morpholinopropyl)butan-1-amine oxalic acid is unique due to the presence of the oxalic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.C2H2O4/c1-2-3-5-12-6-4-7-13-8-10-14-11-9-13;3-1(4)2(5)6/h12H,2-11H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLMVHOPTRQVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCN1CCOCC1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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